1-methyl-N,N'-bis[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4,5-dicarboxamide
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Overview
Description
1-METHYL-N~4~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a complex organic compound characterized by the presence of multiple pyrazole rings and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N~4~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N~4~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-METHYL-N~4~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-METHYL-N~4~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to target proteins, thereby modulating their activity. The exact pathways and targets vary depending on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Shares the trifluoromethyl group but lacks the additional pyrazole rings.
1-METHYL-4,5-DICARBOXAMIDE-1H-PYRAZOLE: Contains the dicarboxamide functionality but does not have the trifluoromethyl groups.
Uniqueness
1-METHYL-N~4~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE is unique due to the combination of multiple pyrazole rings and trifluoromethyl groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14F6N8O2 |
---|---|
Molecular Weight |
464.33 g/mol |
IUPAC Name |
2-methyl-3-N,4-N-bis[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C16H14F6N8O2/c1-28-5-8(11(26-28)15(17,18)19)24-13(31)7-4-23-30(3)10(7)14(32)25-9-6-29(2)27-12(9)16(20,21)22/h4-6H,1-3H3,(H,24,31)(H,25,32) |
InChI Key |
ZNXXFDYRAHWZNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=CN(N=C3C(F)(F)F)C |
Origin of Product |
United States |
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